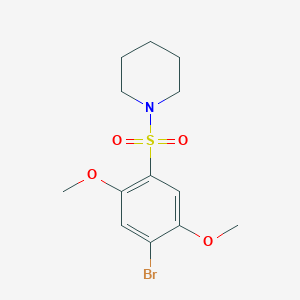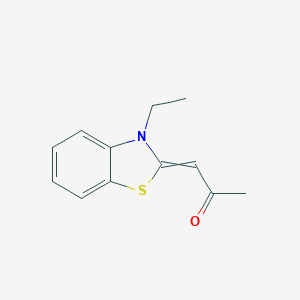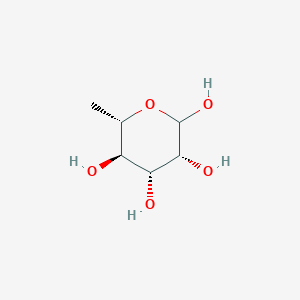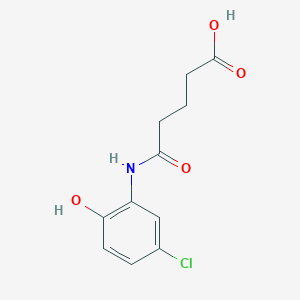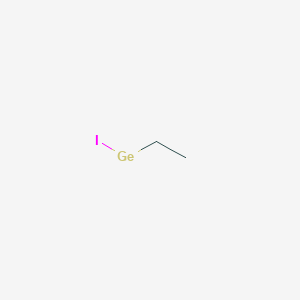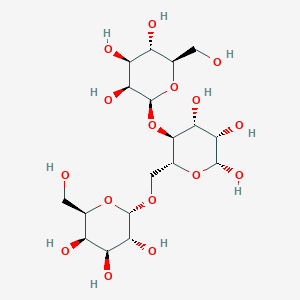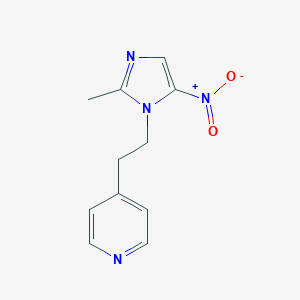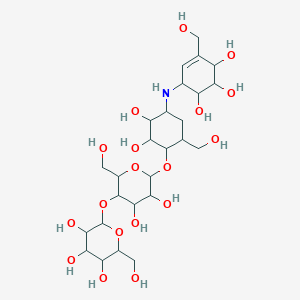
5-Deoxyribitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Deoxyribitol is a compound that is commonly found in the biosynthesis of coenzymes and is used in various scientific research applications. This molecule is a sugar alcohol that is derived from ribose, and it is used in various biochemical and physiological processes. The purpose of
Mecanismo De Acción
The mechanism of action of 5-Deoxyribitol is not fully understood, but it is believed to play a role in the biosynthesis of coenzymes and the regulation of various biochemical processes. It is also believed to have antioxidant properties and may play a role in protecting cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including its role in the biosynthesis of coenzymes and its antioxidant properties. It is also believed to play a role in the regulation of various biochemical processes, including the metabolism of carbohydrates and the synthesis of nucleotides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Deoxyribitol in lab experiments is its role in the biosynthesis of coenzymes, which are essential for various biochemical processes. It is also relatively easy to synthesize and is readily available. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on 5-Deoxyribitol, including its role in the biosynthesis of coenzymes and its potential use in the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields, including medicine and biotechnology.
In conclusion, this compound is a compound that is commonly used in scientific research applications, including the study of coenzymes and the biosynthesis of nucleotides. It has various biochemical and physiological effects and may play a role in the regulation of various biochemical processes. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Métodos De Síntesis
5-Deoxyribitol is synthesized from ribose, which is a sugar that is found in RNA. The process involves the removal of the hydroxyl group at the 5th position of ribose, which is accomplished through a chemical reaction. The resulting product is this compound, which is a sugar alcohol.
Aplicaciones Científicas De Investigación
5-Deoxyribitol is used in various scientific research applications, including the study of coenzymes and the biosynthesis of nucleotides. It is also used in the study of RNA and DNA, as well as in the development of new drugs and therapies for various diseases.
Propiedades
Número CAS |
13046-76-9 |
|---|---|
Fórmula molecular |
C11H12N4O2 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
(2R,3S,4S)-pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H12O4/c1-3(7)5(9)4(8)2-6/h3-9H,2H2,1H3/t3-,4+,5-/m0/s1 |
Clave InChI |
FJGNTEKSQVNVTJ-LMVFSUKVSA-N |
SMILES isomérico |
C[C@@H]([C@@H]([C@@H](CO)O)O)O |
SMILES |
CC(C(C(CO)O)O)O |
SMILES canónico |
CC(C(C(CO)O)O)O |
Sinónimos |
5-deoxy-D-ribitol 5-deoxyribitol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



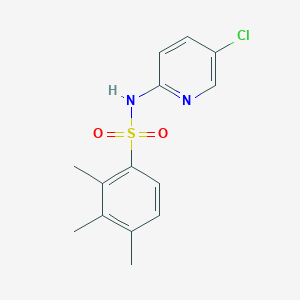

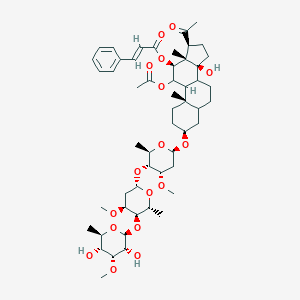
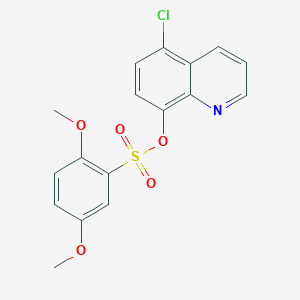
![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)
